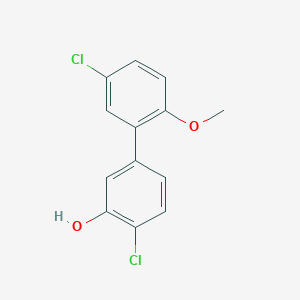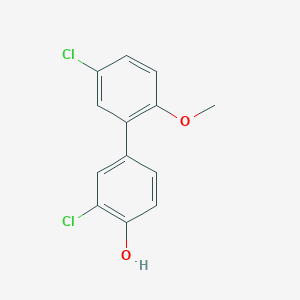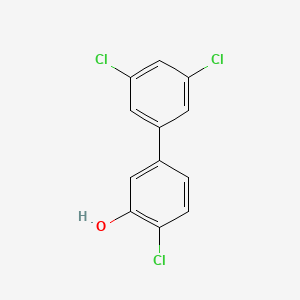
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is a synthetic phenol compound with a wide range of applications in scientific research. It is an important intermediate for organic synthesis, and has been used in the production of pharmaceuticals, pesticides, and dyes. 3C5DCPP has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation. In
Applications De Recherche Scientifique
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an intermediate in the production of pesticides and dyes. It has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Mécanisme D'action
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics.
Biochemical and Physiological Effects
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics. In addition, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to reduce inflammation and to have anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ability to be used as a reagent in organic synthesis. Its limitations include its potential toxicity and its potential to interact with other compounds.
Orientations Futures
Future research on 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% could include further exploration of its potential use in the treatment of various diseases such as cancer and inflammation. It could also be studied as a potential alternative to existing drugs and as a potential target for drug discovery. In addition, further research could be conducted to explore its potential toxicity and its potential to interact with other compounds. Finally, further studies could be conducted to better understand its biochemical and physiological effects.
Méthodes De Synthèse
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized through a two-step process. In the first step, 2,4-dichlorophenol is reacted with sodium hydroxide and chlorine to produce 3-chloro-5-(2,4-dichlorophenyl)phenol. In the second step, the 3-chloro-5-(2,4-dichlorophenyl)phenol is reacted with sodium hydroxide to form the final product, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULGOQUKYETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686097 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261899-49-3 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)